![molecular formula C20H26N2O5S B4283312 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283312.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine
Overview
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has since been used in scientific research as a tool to study the structure-activity relationship of various compounds. DMMDA-2 has shown potential as a therapeutic agent for a variety of conditions, including depression, anxiety, and addiction.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine involves the activation of serotonin receptors in the brain. By binding to these receptors, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation can lead to changes in mood, cognition, and perception.
Biochemical and Physiological Effects
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to changes in mood and cognition. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for conditions such as depression, anxiety, and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the structure-activity relationship of various compounds. However, one limitation of using 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is its potential for abuse, which can make it difficult to obtain and use in lab experiments.
Future Directions
There are several future directions for research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine. One area of research is the development of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine analogs with improved pharmacological properties and reduced potential for abuse. Another area of research is the use of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine as a therapeutic agent for conditions such as depression, anxiety, and addiction. Finally, there is potential for 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine to be used in combination with other compounds to enhance its therapeutic effects.
Scientific Research Applications
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has also been shown to have affinity for other receptor types, including dopamine and norepinephrine receptors.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-25-17-6-4-16(5-7-17)15-21-10-12-22(13-11-21)28(23,24)20-14-18(26-2)8-9-19(20)27-3/h4-9,14H,10-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIGZJNDTNLHDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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